BDX has historically been used as a vulcanizing agent for rubber. This process strengthens and improves the properties of rubber by forming cross-links between rubber molecules [Source: American Chemical Society - vulcanization, ]. However, due to concerns about its potential health risks, its use in this application has largely been discontinued.
BDX has been studied for its potential effects on various biological processes. It has been shown to:
1,4-Benzoquinone dioxime is an organic compound with the molecular formula CHNO and a molecular weight of 138.12 g/mol. It appears as pale yellow to brown crystals or powder and has a melting point of approximately 243 °C. The compound is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents . Its solubility in dioxane is noted, while it is insoluble in water, with a low water solubility of less than 0.01 g/100 mL at 22.5 °C .
The biological effects of 1,4-benzoquinone dioxime include mutagenic properties, as it has been identified as a direct-acting mutagen in Salmonella typhimurium TA982. Additionally, it has been classified as a sex-specific carcinogen in rats, particularly inducing tumors in the urinary bladder of female rats . Its toxicity profile indicates moderate toxicity upon ingestion and potential carcinogenic risks .
Synthesis of 1,4-benzoquinone dioxime can be achieved through several methods:
Interaction studies involving 1,4-benzoquinone dioxime focus on its mutagenic properties and potential carcinogenicity. Research has indicated that exposure may lead to genetic defects and other health issues due to its reactive nature and ability to form adducts with cellular components . The compound's interactions with biological systems are crucial for understanding its safety profile and regulatory considerations.
Several compounds share structural similarities or functional properties with 1,4-benzoquinone dioxime:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,4-Benzoquinone | CHO | Acts as an oxidizing agent; used in organic synthesis |
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | CClNO | Stronger oxidant; used for dehydrogenation reactions |
Chloranil | CClO | Potent oxidant; used in various synthetic applications |
Monochloro-p-benzoquinone | CClO | Milder oxidant; utilized in organic synthesis |
Uniqueness: What sets 1,4-benzoquinone dioxime apart from these similar compounds is its specific biological activity as a mutagen and carcinogen, alongside its unique role as a rubber accelerator and reagent in organic synthesis. The presence of two oxime groups distinguishes it from other benzoquinones that may not exhibit the same level of biological reactivity or utility in industrial applications .
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard